N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide moiety. One common synthetic route includes the reaction of 2-methyl-4-thiazolecarboxylic acid with ethylenediamine to form the thiazole ring. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product .
Chemical Reactions Analysis
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its anticancer properties, it is being studied for potential use in cancer therapy.
Industry: It is used in the production of dyes and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with the benzamide moiety, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C16H20N2O2S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H20N2O2S/c1-11(2)20-15-6-4-13(5-7-15)16(19)17-9-8-14-10-21-12(3)18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) |
InChI Key |
JUMXATAQWXRHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
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